molecular formula C13H17ClO B15174578 3-(4-iso-Butoxy-3-chlorophenyl)-1-propene

3-(4-iso-Butoxy-3-chlorophenyl)-1-propene

Cat. No.: B15174578
M. Wt: 224.72 g/mol
InChI Key: FCZABPACVSVZGW-UHFFFAOYSA-N
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Description

3-(4-iso-Butoxy-3-chlorophenyl)-1-propene is an organic compound characterized by the presence of a butoxy group and a chlorine atom attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-iso-Butoxy-3-chlorophenyl)-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iso-butoxy-3-chlorobenzaldehyde and propene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-iso-Butoxy-3-chlorophenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

3-(4-iso-Butoxy-3-chlorophenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 3-(4-iso-Butoxy-3-chlorophenyl)-1-propene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to observable effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-iso-Butoxy-3-chlorophenyl)-1-butene: Similar in structure but with a butene chain instead of propene.

    3-(4-iso-Butoxy-3-chlorophenyl)-1-ethene: Contains an ethene chain, differing in the length of the carbon chain.

    3-(4-iso-Butoxy-3-chlorophenyl)-1-pentene: Features a pentene chain, providing a longer carbon chain.

Uniqueness

3-(4-iso-Butoxy-3-chlorophenyl)-1-propene is unique due to its specific combination of functional groups and the length of its carbon chain

Properties

Molecular Formula

C13H17ClO

Molecular Weight

224.72 g/mol

IUPAC Name

2-chloro-1-(2-methylpropoxy)-4-prop-2-enylbenzene

InChI

InChI=1S/C13H17ClO/c1-4-5-11-6-7-13(12(14)8-11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3

InChI Key

FCZABPACVSVZGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)CC=C)Cl

Origin of Product

United States

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